molecular formula C21H19N3OS B2557743 N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1223738-04-2

N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2557743
CAS RN: 1223738-04-2
M. Wt: 361.46
InChI Key: HGPZILRDZCQLTP-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as KMUP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the family of carbazole derivatives and has unique chemical and pharmacological properties that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy metabolism and survival. It also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, it has been shown to modulate the expression of various genes and proteins involved in cell signaling and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase glucose uptake and utilization in skeletal muscle and adipose tissue, which may have implications for the treatment of type 2 diabetes. It has also been shown to improve endothelial function and reduce oxidative stress in the cardiovascular system. In the nervous system, it has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its effects. Additionally, its potential therapeutic applications are still being explored, and more research is needed to fully understand its efficacy and safety.

Future Directions

There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is its potential as a therapeutic agent for type 2 diabetes, given its effects on glucose uptake and utilization. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, its potential as a cardioprotective agent for the prevention and treatment of cardiovascular diseases is also being explored. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves a series of chemical reactions that start with the condensation of 9-ethylcarbazole and 2-chloro-3-methylpyridine. The resulting intermediate is then treated with thioacetamide to yield the final product, this compound. The synthesis process has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular research, this compound has been shown to have protective effects against ischemia-reperfusion injury and heart failure. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-3-24-18-9-5-4-7-15(18)17-13-14(10-11-19(17)24)23-20(25)16-8-6-12-22-21(16)26-2/h4-13H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPZILRDZCQLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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